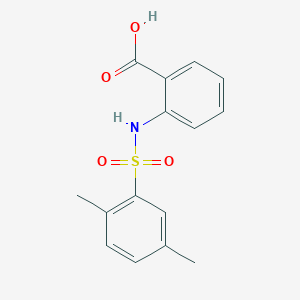
2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid” is a benzoic acid derivative with a sulfonylamino group attached to the benzene ring. The sulfonylamino group is derived from 2,5-dimethylbenzenesulfonic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the benzoic acid component) with a sulfonylamino group attached, which in turn is connected to a 2,5-dimethylbenzene group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the sulfonylamino and carboxylic acid groups. For example, the sulfonylamino group might undergo reactions typical of sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonylamino and carboxylic acid groups could affect its solubility and reactivity .Applications De Recherche Scientifique
Benzoic Acid in Food and Feed Additives
Benzoic acid is widely recognized for its antimicrobial and antifungal properties, making it a common preservative in foods and feeds. Studies have explored its effects on gut functions, suggesting that it can enhance growth and health by promoting digestive, absorptive, and barrier functions in the gut. These effects are attributed to the regulation of enzyme activity, redox status, immunity, and microbiota. However, excessive administration may negatively impact gut health by altering redox status (Mao, Yang, Chen, Yu, & He, 2019).
Degradation Processes and Stability
The stability and degradation processes of certain pharmaceuticals have been studied, revealing insights into the behavior of benzoic acid derivatives under various conditions. Such research contributes to understanding the risks and benefits of medical applications of these compounds. For example, nitisinone, a triketone herbicide turned medical treatment, exhibits increased stability with higher pH levels. Its degradation products have shown considerable stability, which is crucial for its effectiveness in treating hepatorenal tyrosinemia (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Physiologically-Based Pharmacokinetic Analysis
Research has also focused on the pharmacokinetics of benzoic acid, aiming to reduce the uncertainty in interspecies extrapolation of its effects. By developing species-specific models, studies have sought to predict the metabolic and dosimetric variations of benzoic acid across different species, including humans. This work is pivotal in assessing dietary exposures to benzoates and understanding their pharmacokinetics and toxicology (Hoffman & Hanneman, 2017).
Antituberculosis Activity of Organotin(IV) Complexes
The antituberculosis potential of organotin complexes, involving derivatives of benzoic acid, has been reviewed. These studies underscore the importance of the ligand environment and the structure of the compound in determining its therapeutic efficacy. Such research highlights the diverse applications of benzoic acid derivatives in addressing critical health issues (Iqbal, Ali, & Shahzadi, 2015).
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-7-8-11(2)14(9-10)21(19,20)16-13-6-4-3-5-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTXLBXBGAOYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574892.png)
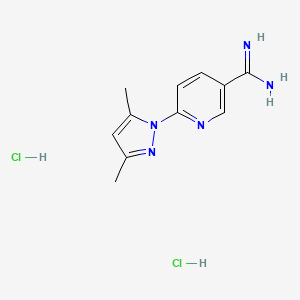
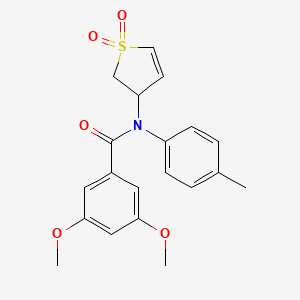
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2574896.png)
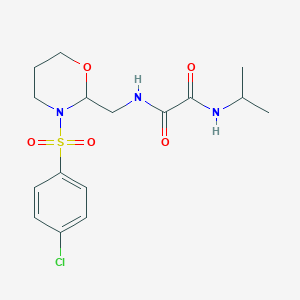
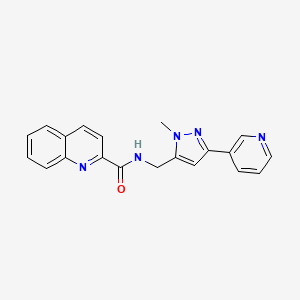
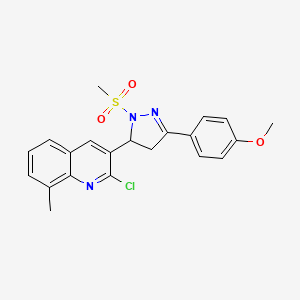
![8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2574903.png)
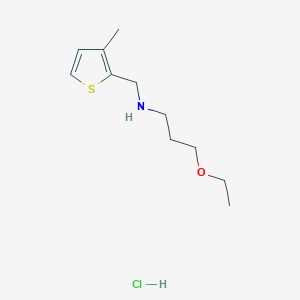
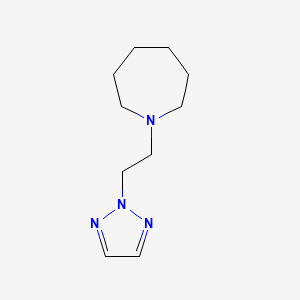
![3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2574911.png)
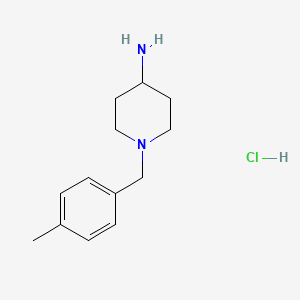

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate](/img/structure/B2574915.png)